molecular formula C12H17FO2 B12988765 2-(4-Fluoro-2-isobutoxyphenyl)ethanol

2-(4-Fluoro-2-isobutoxyphenyl)ethanol

Cat. No.: B12988765
M. Wt: 212.26 g/mol
InChI Key: FJMJNVGYUXDLNZ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-isobutoxyphenyl)ethanol is an organic compound with the molecular formula C12H17FO2 and a molecular weight of 212.26 g/mol . This compound is characterized by the presence of a fluoro-substituted phenyl ring and an isobutoxy group attached to an ethanol moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-isobutoxyphenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoro-2-nitrophenol and isobutyl bromide.

    Etherification: The 4-fluoro-2-nitrophenol undergoes etherification with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-2-isobutoxynitrobenzene.

    Reduction: The nitro group in 4-fluoro-2-isobutoxynitrobenzene is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.

    Ethylation: Finally, the amine is converted to the ethanol derivative through a reaction with ethylene oxide under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-isobutoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: 2-(4-Fluoro-2-isobutoxyphenyl)acetaldehyde or 2-(4-Fluoro-2-isobutoxyphenyl)acetone.

    Reduction: 2-(4-Fluoro-2-isobutoxyphenyl)ethane.

    Substitution: 2-(4-Methoxy-2-isobutoxyphenyl)ethanol.

Scientific Research Applications

2-(4-Fluoro-2-isobutoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluoro-3-isobutoxyphenyl)ethanol: Similar structure but with the fluoro group in a different position.

    2-(4-Fluoro-2-methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of an isobutoxy group.

    2-(4-Fluoro-2-ethoxyphenyl)ethanol: Similar structure but with an ethoxy group instead of an isobutoxy group.

Uniqueness

2-(4-Fluoro-2-isobutoxyphenyl)ethanol is unique due to the specific positioning of the fluoro and isobutoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C12H17FO2

Molecular Weight

212.26 g/mol

IUPAC Name

2-[4-fluoro-2-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C12H17FO2/c1-9(2)8-15-12-7-11(13)4-3-10(12)5-6-14/h3-4,7,9,14H,5-6,8H2,1-2H3

InChI Key

FJMJNVGYUXDLNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)F)CCO

Origin of Product

United States

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